molecular formula C20H30BNO4 B13146131 Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate CAS No. 2304631-55-6

Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate

Cat. No.: B13146131
CAS No.: 2304631-55-6
M. Wt: 359.3 g/mol
InChI Key: HJUWVGGXQPIXLA-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate is a boronate ester-containing heterocyclic compound with a pyrrolidine backbone. Its structure features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group attached to a phenyl ring, which is further linked to a substituted pyrrolidine moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in modern organic synthesis for constructing biaryl systems . Its ester group and tertiary amine functionality enhance solubility in organic solvents, making it a versatile building block in medicinal chemistry and materials science.

Properties

CAS No.

2304631-55-6

Molecular Formula

C20H30BNO4

Molecular Weight

359.3 g/mol

IUPAC Name

ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C20H30BNO4/c1-7-24-17(23)20(12-13-22(6)14-20)15-8-10-16(11-9-15)21-25-18(2,3)19(4,5)26-21/h8-11H,7,12-14H2,1-6H3

InChI Key

HJUWVGGXQPIXLA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCN(C3)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with biological molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate with structurally analogous boronate esters, focusing on molecular features, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Reactivity Notes Reference
This compound C₂₀H₂₈BNO₄ 357.26 Pyrrolidine ring with ester and methyl groups Suzuki coupling, drug intermediate synthesis Inference from
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine C₁₇H₂₃BF₃NO₃ 357.17 Morpholine ring, trifluoromethyl substituent Enhanced lipophilicity for CNS-targeting drug candidates
Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate C₁₈H₂₅BO₄ 316.20 Cyclopropane ring instead of pyrrolidine Improved steric hindrance for selective coupling in complex systems
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride C₁₁H₂₁BClNO₂ 257.56 Partially saturated pyridine ring, hydrochloride salt Increased water solubility for aqueous-phase reactions
8-Bromo-N-[4-(methoxymethoxy)-2-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]phenyl]-1,6-naphthyridine-2-carboxamide C₃₄H₃₆BBrN₄O₅ 695.39 Naphthyridine core, bromine substituent, methoxymethoxy group Photophysical applications, targeted coupling in polyaromatic systems

Structural and Functional Analysis

Pyrrolidine vs. Morpholine/Morpholine Derivatives

  • The pyrrolidine ring in the target compound provides a rigid, five-membered amine structure, favoring interactions with biological targets (e.g., enzymes or receptors) . In contrast, morpholine derivatives (e.g., 4-[2-(boronated)phenyl]morpholine) exhibit stronger hydrogen-bonding capacity due to the oxygen atom in the morpholine ring, enhancing solubility in polar solvents .

Ester Group Modifications

  • Replacing the ethyl ester in the target compound with a cyclopropane-carboxylate (as in Ethyl 1-(4-boronated phenyl)cyclopropanecarboxylate) introduces steric constraints, reducing unintended side reactions in cross-coupling processes .

Boronate Stability and Reactivity

  • The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is common across all compounds, ensuring stability under aerobic conditions. However, electron-withdrawing groups like trifluoromethyl (in the morpholine derivative ) slightly reduce boronate electrophilicity, requiring optimized catalysts in Suzuki reactions .

Research Findings and Data

Solubility and Stability

Compound Type Solubility in CH₂Cl₂ Stability in Air Thermal Stability (mp)
Pyrrolidine-boronate ester >100 mg/mL Stable for weeks Decomposes >200°C
Morpholine-boronate ~50 mg/mL Hygroscopic mp 118–119°C
Cyclopropane-boronate 250 mg/g Stable Not reported

Biological Activity

Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate is a synthetic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolidine ring and a dioxaborolane moiety. Its molecular formula is C20H30BNO4C_{20}H_{30}BNO_4 and it features the following functional groups:

  • Pyrrolidine : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Dioxaborolane : A boron-containing structure that enhances the compound's reactivity and potential as a drug candidate.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight359.47 g/mol
CAS Number127263807
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly enzymes involved in neurodegenerative diseases and cancer.

  • Inhibition of GSK-3β : Research indicates that this compound may act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in Alzheimer's disease. GSK-3β plays a crucial role in the phosphorylation of tau proteins and the formation of neurofibrillary tangles .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers such as nitric oxide (NO) and cytokines (IL-6, TNF-α) in cellular models . This suggests potential applications in treating neuroinflammation associated with neurodegenerative disorders.

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective effects of this compound in models of tau-induced neurodegeneration. The results demonstrated that the compound restored cell viability significantly after treatment with okadaic acid, indicating its potential as a therapeutic agent against tau pathology .

Cancer Cell Motility Inhibition

Another investigation focused on the compound's ability to inhibit cancer cell motility. The results highlighted that at concentrations of 10 µM, this compound effectively reduced the motility of tumorigenic cells while sparing non-tumorigenic cells . This selective action underscores its potential utility in cancer therapies.

Table 2: Summary of Biological Activities

Activity TypeEffect ObservedReference
GSK-3β InhibitionIC50 = 70 nM
NeuroprotectionRestored cell viability
Anti-inflammatoryReduced NO and cytokines
Cancer Cell MotilityInhibited at 10 µM

ADME Properties

The pharmacokinetic profile of this compound has been assessed through various studies:

  • Absorption : The compound exhibits good permeability across biological membranes.
  • Distribution : It shows favorable distribution characteristics in tissues.
  • Metabolism : Preliminary studies indicate metabolic stability with minimal interactions with cytochrome P450 enzymes.
  • Excretion : Further studies are required to fully understand the excretion pathways.

Toxicological Profile

Toxicological assessments have indicated that this compound has low cytotoxicity at therapeutic concentrations (IC50 > 100 μM on neuronal cells) . However, caution is advised due to potential irritant properties noted in safety data sheets .

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